

# 5-(Bromomethyl)pyrimidine hydrobromide CAS number

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## Compound of Interest

**Compound Name:** 5-(Bromomethyl)pyrimidine hydrobromide

**Cat. No.:** B1377580

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An In-Depth Technical Guide to **5-(Bromomethyl)pyrimidine Hydrobromide** (CAS No. 93224-07-8) for Advanced Synthesis Applications

## Introduction

**5-(Bromomethyl)pyrimidine hydrobromide** is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug development. Identified by its CAS number 93224-07-8, this reagent serves as a versatile synthetic building block.<sup>[1][2][3][4]</sup> Its structure incorporates the pyrimidine core, a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules, combined with a highly reactive bromomethyl group.<sup>[5][6]</sup> This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safe handling protocols, grounded in established scientific principles and field-proven insights. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.<sup>[1]</sup>

## Section 1: Physicochemical Properties and Characterization

The utility of **5-(Bromomethyl)pyrimidine hydrobromide** in a laboratory setting is defined by its distinct chemical and physical properties. As a salt, it typically presents as a stable,

crystalline solid, which is advantageous for accurate weighing and handling compared to its freebase form.<sup>[1]</sup>

## Key Properties Summary

Property	Value	Source(s)
CAS Number	93224-07-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>6</sub> Br <sub>2</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	253.92 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	5- (bromomethyl)pyrimidine;hydro bromide	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white crystalline solid	<a href="#">[1]</a>
Solubility	Soluble in polar solvents (e.g., water, alcohols)	<a href="#">[1]</a>
Storage Conditions	Inert atmosphere, 2-8°C	<a href="#">[2]</a>

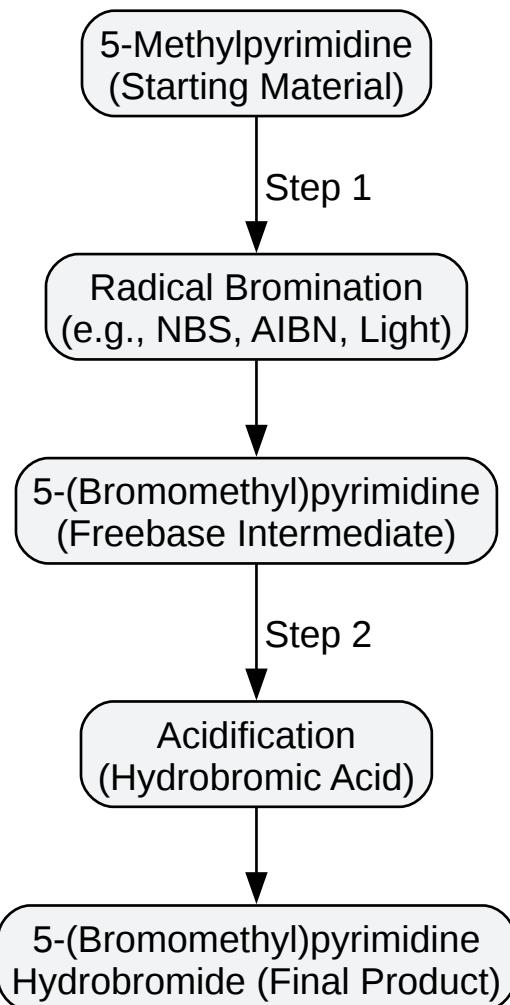
The core of its reactivity lies in the C-Br bond of the bromomethyl group. This carbon is analogous to a benzylic carbon, making it highly susceptible to nucleophilic attack. The pyrimidine ring, being an electron-withdrawing system, further activates this position for substitution reactions. The hydrobromide salt form ensures that the pyrimidine nitrogens are protonated, increasing its solubility in protic solvents which are often used for nucleophilic substitution reactions.

## Section 2: Synthesis Methodologies

The synthesis of **5-(Bromomethyl)pyrimidine hydrobromide** is typically achieved through a multi-step process starting from more common pyrimidine derivatives. The key transformation is the introduction of the bromomethyl group, which can be accomplished via bromination of a 5-methylpyrimidine precursor.

## General Synthesis Workflow

The process generally involves two key stages: the bromination of the methyl group at the 5-position of the pyrimidine ring, followed by salt formation with hydrobromic acid.



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Caption: General workflow for the synthesis of **5-(Bromomethyl)pyrimidine hydrobromide**.

## Protocol 1: Laboratory-Scale Synthesis

This protocol describes a representative method for the synthesis of **5-(Bromomethyl)pyrimidine hydrobromide** from 5-methylpyrimidine.

Causality: The choice of N-Bromosuccinimide (NBS) as a brominating agent and Azobisisobutyronitrile (AIBN) as a radical initiator is critical. This combination allows for selective bromination of the allylic/benzylic-like methyl group with minimal side reactions on the

pyrimidine ring itself. The subsequent treatment with hydrobromic acid not only provides the desired salt but also helps in the purification process by precipitating the product.

#### Step-by-Step Methodology:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 5-methylpyrimidine (1 equivalent) in a suitable solvent like carbon tetrachloride or acetonitrile.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05 equivalents) to the solution.
- **Initiation and Reflux:** Heat the mixture to reflux (approx. 80-85°C) using a heating mantle. The reaction can be initiated by shining a UV lamp on the flask. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
- **Workup (Freebase):** Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Salt Formation:** Concentrate the organic layer under reduced pressure to obtain the crude 5-(bromomethyl)pyrimidine freebase. Dissolve this crude product in a minimal amount of diethyl ether.
- **Precipitation:** Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (1.2 equivalents) dropwise with vigorous stirring. A precipitate will form.
- **Isolation and Purification:** Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield **5-(Bromomethyl)pyrimidine hydrobromide** as a crystalline solid.

**Modern Advancements:** For large-scale and more efficient synthesis, flow chemistry approaches have been developed. A study on the synthesis of a rosuvastatin precursor demonstrated that flow photochemical bromination significantly increases productivity and product purity, reducing reaction times from hours to minutes.<sup>[7]</sup>

## Section 3: Core Reactivity and Mechanistic Insights

The primary utility of **5-(Bromomethyl)pyrimidine hydrobromide** stems from its reactivity as an alkylating agent. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions.

### Mechanism: Nucleophilic Substitution ( $S_N2$ )

The reaction typically proceeds via an  $S_N2$  mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.

Caption: Generalized  $S_N2$  mechanism for the reaction of 5-(Bromomethyl)pyrimidine.

The high reactivity is attributed to the stabilization of the transition state by the adjacent  $\pi$ -system of the pyrimidine ring, similar to a benzylic halide. This allows for efficient reactions with a wide range of soft and hard nucleophiles.

## Section 4: Applications in Drug Development & Medicinal Chemistry

**5-(Bromomethyl)pyrimidine hydrobromide** is a key intermediate for introducing the pyrimidine-5-ylmethyl moiety into target molecules, a common strategy in the development of novel therapeutics.<sup>[1]</sup> Pyrimidine-based drugs have shown efficacy across numerous areas including oncology, immunology, and anti-infectives.<sup>[5][6]</sup>

## Protocol 2: Representative Application - O-Alkylation of a Phenol

This protocol outlines a general procedure for the synthesis of a pyrimidinyl-methyl ether, a common structural motif in drug candidates.

**Self-Validating System:** The protocol includes a basic workup with an aqueous wash. The success of this step (i.e., clean phase separation and removal of inorganic salts) provides immediate validation that the reaction has proceeded and that the base has been neutralized. The final purification by column chromatography provides a pure compound, whose structure can be unequivocally confirmed by NMR and MS, thus validating the entire process.

### Step-by-Step Methodology:

- Reagent Preparation: In a round-bottom flask, dissolve the phenolic starting material (1 equivalent) and potassium carbonate ( $K_2CO_3$ ) (2-3 equivalents) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
- Addition of Alkylating Agent: Add **5-(Bromomethyl)pyrimidine hydrobromide** (1.1 equivalents) to the stirred suspension at room temperature.
- Reaction: Heat the mixture to 50-70°C and monitor by TLC until the starting material is consumed (typically 4-12 hours).
- Quenching and Extraction: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.
- Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether product.

## Versatility in Synthesis

The reagent's utility extends to a wide array of nucleophiles, enabling the synthesis of diverse compound libraries for screening.

Nucleophile Type	Reagent Example	Product Class
Oxygen	Phenol, Alcohol	Aryl / Alkyl Ethers
Nitrogen	Amine, Aniline, Imidazole	Secondary / Tertiary Amines
Sulfur	Thiol, Thiophenol	Thioethers
Carbon	Malonate Ester, Cyanide	C-C Bonded Derivatives

## Section 5: Safety, Handling, and Storage

Due to its reactivity, **5-(Bromomethyl)pyrimidine hydrobromide** must be handled with appropriate care. It is classified as a hazardous substance.

### GHS Hazard Information

Category	Code	Statement
Signal Word	Danger	
Acute Toxicity	H302+H312	Harmful if swallowed or in contact with skin
Skin Corrosion	H314	Causes severe skin burns and eye damage

(Source: Sigma-Aldrich Safety Data Sheet)[2]

## Safe Handling Protocol

- Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield at all times.
- Dispensing: Weigh the solid compound in the fume hood. Avoid creating dust. Use appropriate tools (spatula) and clean them immediately after use.

- Spill Management: In case of a small spill, decontaminate the area with a suitable agent and absorb with an inert material (e.g., vermiculite). For larger spills, evacuate the area and follow institutional emergency procedures.
- First Aid:
  - Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
  - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

## Storage and Stability

Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator at 2-8°C.[2] This prevents degradation from moisture and atmospheric oxygen, ensuring its reactivity and purity are maintained over time.

## Conclusion

**5-(Bromomethyl)pyrimidine hydrobromide** is a high-value reagent for chemical synthesis, offering a reliable route to introduce the pyrimidine-5-ylmethyl scaffold into novel molecules. Its well-defined reactivity, primarily through  $S_N2$  displacement, allows for predictable and efficient bond formation. By understanding its physicochemical properties and adhering to strict safety protocols, researchers can effectively leverage this compound to advance drug discovery programs and explore new chemical space.

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